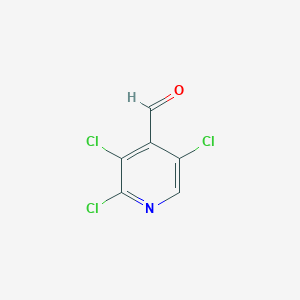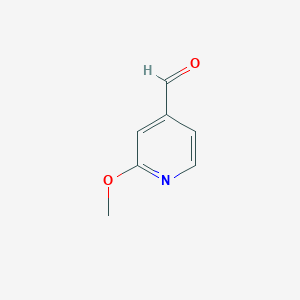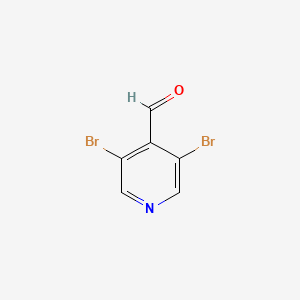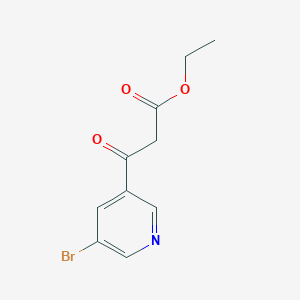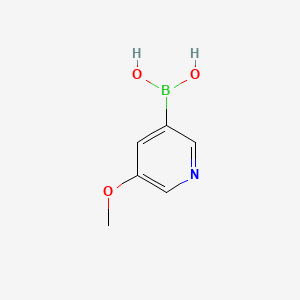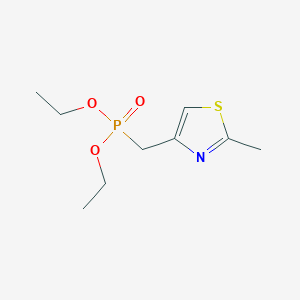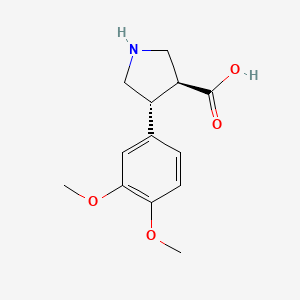
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound has been utilized as a starting material for the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, Zinchenko et al. (2009) explored its reaction with carbonyl compounds and nitrous acid to synthesize dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, showcasing its utility in acid cyclization processes for creating complex heterocyclic structures (Zinchenko et al., 2009). Similarly, Menegazzo et al. (2006) described the synthesis of a beta-foldamer containing pyrrolidin-2-one rings starting from a related compound, which was characterized to adopt a 12-helix conformation through NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).
Chemical Reactions and Functionalization
Kang et al. (2015) demonstrated the potential of cyclic amines, including pyrrolidine, to undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocylization, highlighting the reactivity of such compounds in complex chemical transformations (Kang et al., 2015).
Crystal and Molecular Structure Analysis
Research has also focused on analyzing the crystal and molecular structures of derivatives of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid to understand their conformational properties. Grabowski et al. (2004) investigated the crystal and molecular structures of related compounds, emphasizing the significance of intramolecular dihydrogen bonds and their impact on molecular geometry, supported by Bader theory and model calculations (Grabowski et al., 2004).
Exploration in Drug Discovery
While focusing on scientific research applications and avoiding drug use and dosage discussions, it's notable that compounds of this structural class have been investigated for their potential in drug discovery. Wang et al. (2001) discussed the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, revealing insights into their interaction with the enzyme's active site and the importance of specific substituents for binding efficacy (Wang et al., 2001).
Propriétés
IUPAC Name |
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPIXKKRVLZQIU-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376091 |
Source


|
| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049980-11-1 |
Source


|
| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



